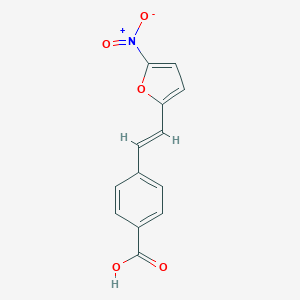

beta-(5-Nitro-2-furyl)-p-carboxystyrene

Description

Beta-(5-nitro-2-furyl)-p-carboxystyrene, also known as the parent compound of sodium nifurstyrenate (NSA-Na), is a nitrofuran derivative with antibacterial properties. It has been widely used in veterinary medicine, particularly in Japan, for the prevention and treatment of bacterial infections in fish . Structurally, it consists of a nitro-substituted furan ring linked to a p-carboxystyrene moiety, which is critical for its bioactivity. NSA-Na undergoes metabolic transformations in vivo, producing intermediates such as cyano-pentanone, cyano-pentanol, and acetamidofuran (beta-(acetamido-2-furyl)-p-carboxystyrene) via nitroreduction and side-chain modifications .

Propriétés

Numéro CAS |

1534-38-9 |

|---|---|

Formule moléculaire |

C13H9NO5 |

Poids moléculaire |

259.21 g/mol |

Nom IUPAC |

4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoic acid |

InChI |

InChI=1S/C13H9NO5/c15-13(16)10-4-1-9(2-5-10)3-6-11-7-8-12(19-11)14(17)18/h1-8H,(H,15,16)/b6-3+ |

Clé InChI |

NWSQQZAVPSDJIB-ZZXKWVIFSA-N |

SMILES |

C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)O |

SMILES isomérique |

C1=CC(=CC=C1/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)O |

SMILES canonique |

C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)O |

Numéros CAS associés |

54992-23-3 (hydrochloride salt) |

Synonymes |

eta-(5-nitro-2-furyl)-p-carboxystyrene nifurstyrenic acid nifurstyrenic acid, sodium salt NSA-Na sodium nifurstyrenate |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally and Functionally Related Compounds

Structural Analogues and Derivatives

Table 1: Structural and Functional Comparison of Nitrofuran Derivatives

Metabolic Pathways and Bioactivation

- NSA-Na: Metabolized via nitroreduction in liver cytosol (rabbit, rat, sea bream) to cyano-pentanone and acetamidofuran.

- FANFT: Metabolized by prostaglandin endoperoxide synthetase via cooxidation, generating reactive intermediates linked to bladder carcinogenesis. Unlike NSA-Na, FANFT’s bioactivation involves thiazole ring modifications rather than styryl group reduction .

- Furadantin : Primarily excreted unchanged in urine, with partial nitroreduction to less active metabolites, reducing systemic toxicity compared to NSA-Na .

Carcinogenicity and Toxicity Profiles

- NSA-Na: No direct evidence of carcinogenicity in provided studies, though its metabolite acetamidofuran shares structural similarities with carcinogenic nitrofurans.

- FANFT: Highly carcinogenic, inducing irreversible bladder lesions in rats after 8 weeks of exposure. Irreversibility correlates with sustained microvilli pleomorphism .

- 5-Nitro-2-furanmethandiol diacetate: Inactive in carcinogenicity assays, highlighting that nitro group presence alone is insufficient for carcinogenic activity .

Antimicrobial Efficacy

- NSA-Na : Effective against gram-negative and gram-positive bacteria in fish, but veterinary use limits human data .

- Triazolo-pyridazine derivatives : Demonstrate superior in vitro activity against E. coli and Staphylococcus aureus compared to Furadantin, likely due to enhanced stability of the triazolo ring .

Mutagenicity and SOS Response

- 2-(2-Furyl)-3-(5-nitro-2-furyl) acrylamide: A mutagenic nitrofuran suppressed by flavonoids (e.g., luteolin, quercetin) via SOS response inhibition.

Key Findings and Implications

- Structural Determinants : The thiazole or styryl substituents in nitrofurans dictate metabolic pathways (e.g., prostaglandin-mediated vs. nitroreduction) and toxicity profiles.

- Species-Specific Metabolism : NSA-Na’s metabolism varies between mammals (rabbits, rats) and fish (sea bream), affecting its safety and efficacy across species .

- Therapeutic vs. Carcinogenic Balance: While NSA-Na is effective in veterinary settings, structurally related compounds like FANFT highlight the need for rigorous carcinogenicity screening in nitrofuran drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.